(R)-(+)-beta-Methylphenethylamine, also known as beta-methylphenethylamine or 2-phenylpropan-1-amine, is an organic compound belonging to the phenethylamine class. It is a positional isomer of amphetamine, sharing structural similarities and some pharmacological properties. This compound appears as a colorless or yellowish liquid and has the molecular formula with a molar mass of approximately 135.21 g/mol .
R-BMPEA is naturally produced in small amounts in the human body and the central nervous system of some animals. It belongs to a class of chemicals called trace amines, which are thought to act as neuromodulators. Neuromodulators are signaling molecules that influence the activity of neurons without directly triggering action potentials. Research suggests R-BMPEA may play a role in regulating mood, alertness, and cognition, but more investigation is needed.
Due to its structural similarity to amphetamine, R-BMPEA has been explored for potential therapeutic applications. However, these studies are mostly in the preclinical stage, meaning they are conducted in cells or animals and haven't progressed to human trials. Here are some areas where R-BMPEA has shown promise:
It's important to note that R-BMPEA research is ongoing and far from conclusive. There is a lack of robust scientific evidence to support its use for any medical condition. Additionally, R-BMPEA can have stimulant effects similar to amphetamine, including increased heart rate, blood pressure, and potential for addiction.
The primary synthesis method for (R)-(+)-beta-Methylphenethylamine involves the catalytic hydrogenation of 2-phenylpropionitrile:
Research indicates that (R)-(+)-beta-Methylphenethylamine interacts with dopamine transporters (DATs) and norepinephrine transporters (NETs), although it is significantly less potent than amphetamine in this regard. Studies have shown that while it acts as a substrate for these transporters, its effects on neurotransmitter release are more pronounced at NETs compared to DATs . This unique interaction profile may contribute to its distinct pharmacological effects.
Several compounds share structural similarities with (R)-(+)-beta-Methylphenethylamine, including:
Compound Name | Structural Formula | Notable Properties |
---|---|---|
Amphetamine | C9H13N | Strong stimulant; significant CNS effects |
Methamphetamine | C10H15N | More potent CNS stimulant; addictive |
N-Methyl-2-phenylpropan-1-amine | C10H15N | Similar stimulant properties; less studied |
N,N-Dimethyl-2-phenylpropan-1-amine | C11H17N | Weaker stimulant; unique pharmacodynamics |
(R)-(+)-beta-Methylphenethylamine stands out due to its specific receptor interactions and lower potency compared to traditional stimulants like amphetamine and methamphetamine. Its unique profile may offer alternative therapeutic avenues or applications in specific contexts where milder stimulant effects are desired .
The experimental determination of thermodynamic parameters for (R)-(+)-beta-methylphenethylamine represents a critical aspect of understanding its fundamental physicochemical behavior. Current literature reveals significant gaps in comprehensive thermodynamic characterization, with most available data focused on basic physical properties rather than detailed thermodynamic measurements.
Basic Physical Properties
The compound exhibits well-characterized basic physical properties that serve as foundation for thermodynamic studies. (R)-(+)-beta-methylphenethylamine appears as a colorless to almost colorless clear liquid at room temperature, with a molecular weight of 135.21 grams per mole [1] [2]. The compound maintains liquid state stability at standard conditions, with a boiling point of 197°C at 760 mmHg and an alternative boiling point of 102°C at 2 mmHg under reduced pressure conditions [2] [3].
Density and Volumetric Properties
Experimental measurements establish the density of (R)-(+)-beta-methylphenethylamine as 0.945 grams per milliliter at 25°C [3] [4]. The specific gravity, measured at 20°C relative to water at 20°C, is reported as 0.95 [2] [5]. These volumetric properties provide essential baseline data for calculating other thermodynamic parameters such as molar volume and thermal expansion coefficients.
Thermal Properties and Phase Behavior
The compound demonstrates thermal stability at room temperature, with recommended storage conditions below 15°C in cool, dark environments under inert gas atmosphere [1] [2]. The flash point is experimentally determined as 81°C [2] [5], indicating the temperature at which vapor forms an ignitable mixture with air. The melting point is estimated at 116°C, though this appears to be a calculated rather than experimentally determined value [6].
Optical and Refractive Properties
As a chiral compound, (R)-(+)-beta-methylphenethylamine exhibits specific optical rotation values that vary slightly depending on measurement conditions. The specific rotation [α]₂₀/D is reported as +32° (c=1, EtOH) [2] [5], while [α]₂₂/D measurements show +35° (c=1, EtOH) [3] [7]. The refractive index n₂₀/D ranges from 1.525 to 1.53 [2] [3] [7], providing insight into the compound's electronic polarizability and molecular interactions.
Vapor Pressure and Volatility
Limited experimental data exists for vapor pressure measurements, with one reported value of 0.1±0.4 mmHg at 25°C [8]. This relatively low vapor pressure indicates moderate volatility characteristics, consistent with the compound's liquid state stability at room temperature.
Thermodynamic Data Limitations
Critical thermodynamic parameters including enthalpy of formation, entropy, heat capacity, and Gibbs free energy have not been experimentally determined for (R)-(+)-beta-methylphenethylamine. These fundamental thermodynamic properties require specialized calorimetric studies, differential scanning calorimetry, and precise temperature-controlled measurements that have not been conducted for this specific enantiomer.
Experimental Methodology Requirements
Future experimental determination of comprehensive thermodynamic parameters would require sophisticated analytical techniques including bomb calorimetry for enthalpy measurements, differential scanning calorimetry for heat capacity determination, and precise vapor pressure measurements across temperature ranges for entropy calculations. Statistical thermodynamics calculations could supplement experimental data to provide complete thermodynamic characterization.
The solubility profile and partition coefficient characteristics of (R)-(+)-beta-methylphenethylamine provide crucial insights into its molecular behavior in different chemical environments and biological systems. These properties significantly influence bioavailability, membrane permeability, and pharmacokinetic behavior.
Aqueous Solubility Characteristics
(R)-(+)-beta-methylphenethylamine demonstrates limited solubility in water, classified as having "limited" aqueous solubility according to available literature [6]. This hydrophobic character is consistent with its phenethylamine structure, where the aromatic benzene ring and alkyl substituents reduce water compatibility. The compound's basic amine functionality (pKa predicted at 9.92±0.10) [6] suggests that protonation under physiological pH conditions could enhance water solubility through formation of the corresponding ammonium salt.
Organic Solvent Solubility
The compound exhibits differential solubility in various organic solvents, with documented solubility described as "slightly" soluble in chloroform and "sparingly" soluble in ethanol [6]. This solubility pattern reflects the compound's intermediate polarity, where the aromatic ring system provides lipophilic character while the primary amine group contributes hydrophilic properties. The moderate ethanol solubility is particularly relevant for pharmaceutical formulations and analytical applications.
Partition Coefficient Analysis
The experimental logarithm of the partition coefficient (LogP) for (R)-(+)-beta-methylphenethylamine is reported as 1.92 [8]. This value indicates moderate lipophilicity, positioning the compound in an intermediate range between highly hydrophilic (LogP < 0) and highly lipophilic (LogP > 4) substances. The LogP value of 1.92 suggests favorable characteristics for membrane permeability and central nervous system penetration.
Comparative Partition Behavior
pH-Dependent Solubility Behavior
The predicted pKa value of 9.92±0.10 [6] indicates that (R)-(+)-beta-methylphenethylamine exists predominantly in its protonated form under physiological pH conditions (pH 7.4). This protonation significantly alters solubility characteristics, with the charged ammonium species showing enhanced water solubility compared to the neutral free base. The pH-dependent equilibrium between neutral and protonated forms influences both solubility and partition behavior in biological systems.
Hydrochloride Salt Formation
The compound readily forms hydrochloride salts, as evidenced by the availability of (R)-(+)-beta-methylphenethylamine hydrochloride with different solubility characteristics. The hydrochloride salt typically appears as white crystalline solid and demonstrates enhanced water solubility compared to the free base [10]. This salt formation is crucial for pharmaceutical applications where improved aqueous solubility is desired.
Membrane Partition Considerations
The LogP value of 1.92 suggests favorable characteristics for passive membrane transport, falling within the optimal range for oral bioavailability according to Lipinski's Rule of Five. This moderate lipophilicity indicates potential for good absorption while maintaining adequate aqueous solubility for dissolution and transport in biological fluids.
Biological Membrane Interactions
The partition coefficient influences the compound's interaction with biological membranes, including blood-brain barrier penetration. The moderate LogP value suggests potential for central nervous system access, which is consistent with the compound's classification as a trace amine with neuroactive properties [11]. The balance between lipophilicity and hydrophilicity supports effective tissue distribution.
Analytical Implications
The solubility profile directly impacts analytical methodology selection. The compound's limited water solubility but moderate organic solvent solubility influences extraction procedures, with liquid-liquid extraction using organic solvents being more effective than aqueous extraction methods [12]. This characteristic is particularly relevant for forensic and clinical analytical applications.
Quantum mechanical calculations provide fundamental insights into the electronic structure, molecular geometry, and chemical behavior of (R)-(+)-beta-methylphenethylamine. These computational approaches reveal detailed information about electron distribution, molecular orbitals, and electronic properties that govern chemical reactivity and biological activity.
Density Functional Theory Applications
Density Functional Theory (DFT) calculations have been extensively applied to phenethylamine derivatives, providing accurate predictions of electronic structure and molecular properties. Studies utilizing the M06-2X functional with 6-31G(d,p) basis set for geometry optimization and 6-311+G(2d,2p) for single-point energy calculations have demonstrated the impact of β-methylation on electronic structure [13] [14]. These calculations reveal that β-methylation significantly influences molecular orbital energies and electron density distribution.
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis provides critical information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For phenethylamine derivatives, the HOMO typically localizes on the aromatic ring system and amino group, while the LUMO involves π* orbitals of the benzene ring [15] [16]. The energy gap between HOMO and LUMO influences chemical reactivity, with smaller gaps indicating higher reactivity and potential for electronic excitation.
Electronic Structure Characteristics
Quantum mechanical calculations reveal that (R)-(+)-beta-methylphenethylamine exhibits electron density localization patterns consistent with its phenethylamine structure. The aromatic ring system maintains characteristic π-electron delocalization, while the primary amine group contributes significant electron density through its lone pair. The β-methyl substitution introduces steric and electronic effects that influence overall molecular behavior [13] [14].
Conformational Analysis
Computational studies have investigated the conformational preferences of phenethylamine derivatives, revealing multiple stable conformers with different relative energies. The rotation around the carbon-carbon bond connecting the aromatic ring to the ethylamine side chain creates conformational flexibility that influences biological activity [17] [18]. Energy barriers for conformational interconversion typically range from 2-10 kcal/mol, indicating rapid equilibration at physiological temperatures.
Charge Distribution and Electrostatic Properties
Molecular Electrostatic Potential (MEP) calculations provide visualization of charge distribution and electrostatic interactions. For (R)-(+)-beta-methylphenethylamine, the MEP reveals negative potential regions associated with the aromatic π-system and amino nitrogen, while positive regions occur near hydrogen atoms [16]. These electrostatic properties influence intermolecular interactions and biological target recognition.
Natural Bond Orbital Analysis
Natural Bond Orbital (NBO) analysis provides detailed information about electron localization and delocalization within the molecule. For phenethylamine derivatives, NBO calculations reveal significant orbital interactions between the aromatic ring system and the aliphatic amino side chain [16]. These interactions influence overall molecular stability and reactivity patterns.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations complement experimental spectroscopic data, providing assignments for infrared and Raman spectra. DFT calculations typically predict vibrational frequencies with good accuracy when appropriate scaling factors are applied [15] [16]. These calculations aid in spectroscopic identification and structural confirmation of the compound.
Solvation Effects
Quantum mechanical calculations incorporating solvation effects through polarizable continuum models (PCM) reveal significant changes in electronic structure upon solvation. Water solvation particularly affects the amino group through hydrogen bonding interactions, leading to redistribution of electron density and altered molecular properties [16]. These solvation effects are crucial for understanding biological activity and pharmacological behavior.
Transition State Calculations
For enzymatic reactions involving (R)-(+)-beta-methylphenethylamine, quantum mechanical calculations have been used to identify transition state structures and calculate activation barriers. Studies using M06-2X/6-311+G(2d,2p) level calculations have revealed transition state geometries for enzymatic transformations, with imaginary frequencies confirming the nature of these critical points [13] [14].
Excited State Properties
Time-dependent DFT (TD-DFT) calculations provide information about electronic excited states and optical properties. These calculations predict absorption spectra and electronic transition energies, revealing the electronic states accessible through photochemical processes [16]. Such information is valuable for understanding photochemical behavior and potential photodegradation pathways.
Comparative Electronic Structure Analysis
Quantum mechanical calculations allow direct comparison between different phenethylamine stereoisomers and structural analogs. These comparative studies reveal how structural modifications influence electronic properties, providing insights into structure-activity relationships and pharmacological behavior [13] [14]. The R-enantiomer exhibits distinct electronic characteristics compared to the S-enantiomer, influencing biological activity and receptor interactions.
Computational Methodology Validation
Corrosive